(2-Benzyl-benzoimidazol-1-yl)-piperidin-1-yl-methanone
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Overview
Description
(2-Benzyl-benzoimidazol-1-yl)-piperidin-1-yl-methanone is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
The synthesis of (2-Benzyl-benzoimidazol-1-yl)-piperidin-1-yl-methanone typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under mild conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents . The reaction conditions are optimized to achieve high yield and efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
(2-Benzyl-benzoimidazol-1-yl)-piperidin-1-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may lead to the formation of simpler benzimidazole compounds .
Scientific Research Applications
(2-Benzyl-benzoimidazol-1-yl)-piperidin-1-yl-methanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential as an antiviral and antibacterial agent.
Mechanism of Action
The mechanism of action of (2-Benzyl-benzoimidazol-1-yl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit the proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. The presence of electron-donating and electron-withdrawing groups on the benzimidazole ring can significantly influence its bioactivity .
Comparison with Similar Compounds
(2-Benzyl-benzoimidazol-1-yl)-piperidin-1-yl-methanone can be compared with other benzimidazole derivatives, such as:
Osimertinib: A benzimidazole-based anticancer drug used to treat non-small cell lung cancer.
Navelbine: Another benzimidazole derivative used in cancer therapy.
Alectinib: A benzimidazole compound used to treat certain types of lung cancer.
The uniqueness of this compound lies in its specific structural features and the presence of the piperidine moiety, which may contribute to its distinct biological activities .
Properties
Molecular Formula |
C20H21N3O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2-benzylbenzimidazol-1-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C20H21N3O/c24-20(22-13-7-2-8-14-22)23-18-12-6-5-11-17(18)21-19(23)15-16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2 |
InChI Key |
GBLMFVOJNZJCON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Origin of Product |
United States |
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